molecular formula C26H38O5 B3029296 Lupulone C CAS No. 613683-50-4

Lupulone C

Cat. No.: B3029296
CAS No.: 613683-50-4
M. Wt: 430.6 g/mol
InChI Key: LFIUJFSCSONDPE-UHFFFAOYSA-N
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Description

Lupulone C is an organic chemical compound with the molecular formula C26H38O4. It is a yellow powder historically used in beer brewing due to its presence in hops (Humulus lupulus). This compound is one of the beta acids found in hops resin, contributing to the bitter taste, smell, and foam stability of beer. It also possesses antimicrobial properties, making it a natural alternative to antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lupulone C involves the alkenylation of 2-acylcyclohexane-1,3,5-triones with bromides and liquid ammonia in ether as a base, yielding 4,6,6-trialkenyl derivatives (beta acids) . This method is efficient and allows for the production of this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of hops resin, followed by purification processes to isolate the beta acids. The hops are harvested, dried, and then subjected to solvent extraction to obtain the resin. The resin is further processed to separate the alpha and beta acids, with this compound being one of the primary beta acids extracted .

Chemical Reactions Analysis

Types of Reactions

Lupulone C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Scientific Research Applications

Lupulone C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lupulone C is part of the beta acids group found in hops, which also includes colupulone, adlupulone, and pre-/post-lupulone . Compared to these compounds, this compound is unique due to its specific molecular structure and higher reactivity towards oxidation. This makes it particularly effective as an antimicrobial agent and a potential candidate for various therapeutic applications .

Similar Compounds

This compound stands out due to its potent biological activities and its historical significance in the brewing industry.

Properties

IUPAC Name

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-(3-methylbutanoyl)-5,5-bis(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-15(2)9-11-26(12-10-16(3)4)23(28)18-14-20(25(7,8)30)31-22(18)21(24(26)29)19(27)13-17(5)6/h9-10,17,20,28,30H,11-14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIUJFSCSONDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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